molecular formula C19H15N3O B1623782 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 216661-54-0

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B1623782
M. Wt: 301.3 g/mol
InChI Key: QQGBJEHPZWGQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the Dimroth rearrangement, which is the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes .

Scientific Research Applications

  • Antiviral Compounds

    • Field: Medicinal Chemistry
    • Application: Pyrimidines are key structural fragments of antiviral agents .
    • Method: The Dimroth rearrangement is used in the synthesis of condensed pyrimidines .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
  • Anti-inflammatory Agents

    • Field: Pharmacology
    • Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory .
    • Method: Various methods for the synthesis of pyrimidines are described .
    • Results: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Anticancer Agents

    • Field: Oncology
    • Application: Pyrimidines have shown anticancer activity .
    • Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
  • Antibacterial Agents

    • Field: Microbiology
    • Application: Pyrimidines have shown antibacterial activity .
    • Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
  • Protein Kinase Inhibitors for Cancer Treatment

    • Field: Oncology
    • Application: Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have shown promise as protein kinase inhibitors for cancer treatment .
    • Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
  • Neuroprotection and Anti-inflammatory Activity

    • Field: Neurology and Immunology
    • Application: Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity .
    • Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
  • Herbicide, Insecticide, and Sterilization Uses

    • Field: Agriculture and Pest Control
    • Application: Pyrazolo[1,5-a]pyrimidines have been patented for herbicide, insecticide, and sterilization uses .
    • Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
  • Antitrichomonal Agents

    • Field: Medical Microbiology
    • Application: Pyrazolo[1,5-a]pyrimidines have been reported to be antitrichomonal agents .
    • Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
    • Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGBJEHPZWGQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416179
Record name 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

CAS RN

216661-54-0
Record name 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.